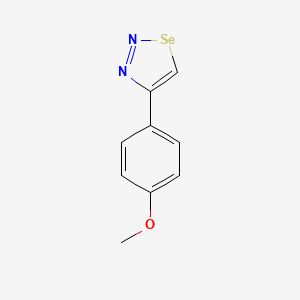

4-(4-Methoxyphenyl)-1,2,3-selenadiazole

説明

特性

分子式 |

C9H8N2OSe |

|---|---|

分子量 |

239.14 g/mol |

IUPAC名 |

4-(4-methoxyphenyl)selenadiazole |

InChI |

InChI=1S/C9H8N2OSe/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 |

InChIキー |

MCJWDZFAZUUXHP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=C[Se]N=N2 |

製品の起源 |

United States |

準備方法

Synthesis Routes: Several synthetic routes exist for the preparation of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole. One common method involves the reaction of 4-methoxyphenylhydrazine with selenium dioxide (SeO2) under appropriate conditions. The reaction proceeds through the formation of an intermediate selenadiazole ring.

Industrial Production: While industrial-scale production methods may vary, laboratories typically synthesize this compound using the above-mentioned routes. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.

化学反応の分析

4-(4-Methoxyphenyl)-1,2,3-selenadiazole undergoes various chemical reactions:

Oxidation: It can be oxidized to form selenoxide derivatives.

Reduction: Reduction of the selenadiazole ring yields corresponding selenol compounds.

Substitution: Substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents: Selenium dioxide (SeO), reducing agents, and nucleophiles.

Major Products: Selenoxides, selenols, and substituted derivatives.

科学的研究の応用

この化合物は、さまざまな分野で応用されています。

化学: 他のセレナジアゾールや関連化合物の合成のためのビルディングブロックとして使用されています。

生物学: 抗菌性や抗酸化性など、潜在的な生物活性を調査されています。

医学: 薬物設計開発における役割が研究されています。

産業: 特殊化学品の合成に使用されています。

作用機序

4-(4-メトキシフェニル)-1,2,3-セレナジアゾールがどのように作用するかの正確なメカニズムは、現在も研究中です。細胞標的に作用し、レドックスプロセスや酵素活性を変化させる可能性があります。その正確な作用機序を解明するには、さらなる研究が必要です。

類似化合物との比較

Data Tables

Table 1. Structural and Electronic Comparison of Selected 1,2,3-Selenadiazoles

Table 2. Reactivity Comparison

Q & A

Basic Research Questions

Q. How is 4-(4-Methoxyphenyl)-1,2,3-selenadiazole synthesized, and what are the critical parameters for ensuring high yield?

- Methodology : The synthesis typically involves reacting aromatic ketones with p-toluenesulfonyl hydrazide to form tosylhydrazones, followed by regioselective cyclization with selenium dioxide (SeO₂) in glacial acetic acid under reflux. Key parameters include:

- Reaction time : Prolonged heating (6–8 hours) ensures complete cyclization.

- Solvent choice : Glacial acetic acid facilitates proton transfer and stabilizes intermediates.

- Stoichiometry : A 1:1 molar ratio of tosylhydrazone to SeO₂ minimizes side reactions.

Yields exceeding 80% are achievable under optimized conditions .

Q. What spectroscopic methods are employed to characterize 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, and how do they confirm the structure?

- Techniques :

- ¹H/¹³C-NMR : Distinct aromatic proton signals at δ 7.2–8.1 ppm and methoxy group at δ 3.8 ppm. The selenadiazole ring carbons appear at ~160–170 ppm in ¹³C-NMR.

- FTIR : Stretching vibrations for C=N (1550–1600 cm⁻¹) and C-Se (600–700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks ([M⁺]) matching the molecular formula (e.g., m/z 296 for C₉H₈N₂OSe).

- Elemental analysis : Confirms C, H, N, and Se content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic pathways are proposed for the thermal decomposition of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole, and how do experimental data support these pathways?

- Mechanism : Gas-phase pyrolysis (400–500°C) initiates with nitrogen extrusion, forming a selenoketene biradical intermediate. This intermediate undergoes cyclization or reacts with nucleophiles.

- Evidence :

- FTIR/NMR : Detection of selenoketene derivatives (C=Se stretches at ~1200 cm⁻¹) and aryl selenides.

- Product yields : Selenoketenes dominate (60–75% yield), with minor byproducts like selenophenyl derivatives .

Q. How does the crystal structure of 4-(4-Methoxyphenyl)-1,2,3-selenadiazole inform its reactivity and intermolecular interactions?

- Structural insights :

- Geometry : The selenadiazole ring exhibits bond lengths of Se–N (1.80–1.85 Å) and N–N (1.30–1.35 Å), consistent with aromatic delocalization.

- Hydrogen bonding : Methoxy oxygen participates in C–H···O interactions (2.8–3.0 Å), stabilizing the crystal lattice.

- Packing : Planar stacking of aromatic rings facilitates π-π interactions, influencing solubility and solid-state stability .

Q. What in vitro biological activities have been observed for 4-(4-Methoxyphenyl)-1,2,3-selenadiazole derivatives, and what structural features correlate with efficacy?

- Bioactivity :

- Anticancer : Hybrid derivatives (e.g., benzo-selenadiazole-isoxazole) show IC₅₀ values of 10–20 µM against HT-1080 fibrosarcoma and MCF-7 breast cancer cells.

- Antimicrobial : 4-(α-tocopheryl)-substituted derivatives exhibit moderate Gram-positive antibacterial activity (MIC: 25–50 µg/mL).

- Structure-activity relationship :

- Electron-withdrawing substituents (e.g., -Cl) enhance apoptosis via caspase-3/7 activation.

- Bulky groups (e.g., naphthyl) improve membrane permeability .

Q. How do substituents on the phenyl ring of 1,2,3-selenadiazoles influence their chemical reactivity and product formation in cyclization reactions?

- Substituent effects :

- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) at the para position accelerates intramolecular SNAr reactions (e.g., forming selenophenes).

- Electron-donating groups (EDGs) : Methoxy (-OMe) reduces cyclization efficiency, favoring selenoamide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。